3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an indole moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The reaction begins with the bromination of acetophenone to form 4-bromoacetophenone.
Aldol Condensation: 4-bromoacetophenone undergoes aldol condensation with an appropriate aldehyde, such as indole-3-carbaldehyde, in the presence of a base like potassium hydroxide to form the intermediate chalcone.
Cyclization and Hydroxylation: The chalcone intermediate is then subjected to cyclization and hydroxylation reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: Its ability to inhibit acetylcholinesterase makes it a valuable tool in studying cholinergic signaling pathways.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase. By inhibiting these enzymes, the compound increases the levels of neurotransmitters such as dopamine and acetylcholine, which are crucial for cognitive function and neuronal health .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one: Another indole derivative with similar MAO-B inhibitory activity.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: A compound with a similar structure but different substituents, leading to varied biological activities.
Uniqueness
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its dual inhibitory action on both MAO-B and acetylcholinesterase, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C19H16BrNO3 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H16BrNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12H2 |
InChI Key |
UBRMUYNKKSAFIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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